2-Deoxy-2,2-difluoro-d-arabino-hexopyranose
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Overview
Description
2-Deoxy-2,2-difluoro-d-arabino-hexopyranose is a fluorinated carbohydrate derivative. Fluorinated carbohydrates are of significant interest due to their unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2,2-difluoro-d-arabino-hexopyranose typically involves the fluorination of a suitable carbohydrate precursor. One common method involves the reaction of 1,3,4,6-tetra-O-acetyl-2-deoxy-d-arabino-hexopyranose with trimethyl phosphite and trimethylsilyl triflate to yield dimethyl (3,4,6-tri-O-acetyl-2-deoxy-α-d-arabino-hexopyranosyl)phosphonate and its β-anomer .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-2,2-difluoro-d-arabino-hexopyranose can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as trimethyl phosphite and trimethylsilyl triflate are commonly used for substitution reactions.
Oxidation and Reduction: Standard oxidizing and reducing agents can be employed, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with trimethyl phosphite and trimethylsilyl triflate yields dimethyl (3,4,6-tri-O-acetyl-2-deoxy-α-d-arabino-hexopyranosyl)phosphonate and its β-anomer .
Scientific Research Applications
2-Deoxy-2,2-difluoro-d-arabino-hexopyranose has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Deoxy-2,2-difluoro-d-arabino-hexopyranose involves its interaction with specific molecular targets. For example, it can act as an inhibitor for certain enzymes by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
- 2-Deoxy-2-fluoro-d-glucose
- 2-Deoxy-2-fluoro-d-mannose
- 2-Deoxy-2,2-difluoro-d-arabino-hexose
Uniqueness
2-Deoxy-2,2-difluoro-d-arabino-hexopyranose is unique due to the presence of two fluorine atoms at the 2-position, which significantly alters its chemical and biological properties compared to other similar compounds . This dual fluorination can enhance its stability, reactivity, and interaction with biological molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H10F2O5 |
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Molecular Weight |
200.14 g/mol |
IUPAC Name |
2,2-difluoro-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H10F2O5/c7-6(8,2-10)5(13)4(12)3(11)1-9/h2-5,9,11-13H,1H2 |
InChI Key |
AQOQCRQQDZHTMX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C=O)(F)F)O)O)O)O |
Origin of Product |
United States |
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